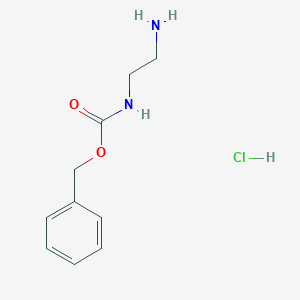
ベンジル N-(2-アミノエチル)カルバメート塩酸塩
概要
説明
N-(Benzyloxycarbonyl)ethylenediamine Hydrochloride is a reagent used to synthesize new opioid ligand as an analgesics with mixed agonist and antagonist properties to induce tolerance and dependence.
科学的研究の応用
新規オピオイドリガンドの合成
ベンジル N-(2-アミノエチル)カルバメート塩酸塩は、新規オピオイドリガンドの合成における試薬として使用されてきた . これらのリガンドは、アゴニストとアンタゴニストの混合特性を持ち、鎮痛剤の開発に使用できる。この用途は、新しい疼痛管理ソリューションが絶えず求められている医薬品化学の分野で特に重要である。
アミドの調製
この化合物は、N-アロシル、N-Boc、およびN-Cbz保護アミンからのアミドのワンポット合成に使用されてきた . 反応は、in situで生成されるイソシアネート中間体の使用を伴う。この方法はアミドの合成に非常に効果的であり、容易なアミド化のための有望なアプローチを提供する。
架橋剤
ベンジル N-(2-アミノエチル)カルバメート塩酸塩は、架橋剤として機能する . 架橋剤は、材料科学や生化学など、さまざまな研究分野で使用され、異なるポリマー鎖間に共有結合を形成する。
生物活性化合物の調製
ベンジル N-(2-アミノエチル)カルバメート塩酸塩を用いて調製できるアミド構造は、多くの天然物や生物活性化合物に頻繁に見られる . これらには、抗がん剤、抗生物質、麻酔薬、酵素阻害剤など、多くの医薬品が含まれる。
ペプチドとタンパク質の研究
アミド官能基は、ペプチドとタンパク質における主なアミノ酸結合を提供する . したがって、アミド構造を調製するために使用できるベンジル N-(2-アミノエチル)カルバメート塩酸塩は、ペプチドとタンパク質の研究において重要である。
有機合成プロセス
ベンジル N-(2-アミノエチル)カルバメート塩酸塩を使用してさまざまなアミンから合成できるN-アロシル、N-Boc、およびN-Cbz保護アミンは、有機合成プロセスで一般的に使用される . これらの保護アミンは、望ましくない副生成物の生成を抑制するのに役立つ。
Safety and Hazards
作用機序
Target of Action
It is used as a reagent in the synthesis of new opioid ligands .
Mode of Action
As a reagent, it likely interacts with other compounds to form new opioid ligands .
Biochemical Pathways
Given its use in the synthesis of opioid ligands, it may be involved in pathways related to pain perception and response .
Pharmacokinetics
As a reagent used in synthesis, its bioavailability would depend on the specific context of its use .
Result of Action
As a reagent in the synthesis of opioid ligands, its action could potentially contribute to the analgesic effects of these ligands .
Action Environment
As a reagent, its effectiveness and stability would likely be influenced by factors such as temperature, ph, and the presence of other compounds .
生化学分析
Biochemical Properties
Benzyl N-(2-aminoethyl)carbamate hydrochloride plays a significant role in various biochemical reactions. It is often used as a protecting group for amines in peptide synthesis, where it interacts with enzymes and proteins involved in the synthesis process. The compound forms stable carbamate linkages with amino groups, protecting them from unwanted reactions during the synthesis . Additionally, Benzyl N-(2-aminoethyl)carbamate hydrochloride can interact with biomolecules such as nucleophiles, facilitating the formation of desired products in biochemical reactions.
Cellular Effects
Benzyl N-(2-aminoethyl)carbamate hydrochloride influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of specific enzymes and receptors. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, Benzyl N-(2-aminoethyl)carbamate hydrochloride may enhance or inhibit the expression of certain genes, thereby influencing cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of Benzyl N-(2-aminoethyl)carbamate hydrochloride involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. For example, it may act as an enzyme inhibitor by forming a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalysis. Alternatively, Benzyl N-(2-aminoethyl)carbamate hydrochloride can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl N-(2-aminoethyl)carbamate hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Benzyl N-(2-aminoethyl)carbamate hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or acidic pH . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Benzyl N-(2-aminoethyl)carbamate hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range elicits a significant biological response, while doses outside this range may have minimal or no effect.
Metabolic Pathways
Benzyl N-(2-aminoethyl)carbamate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, the compound may undergo hydrolysis by specific enzymes, leading to the release of its constituent molecules . These metabolic reactions can affect the overall metabolic flux and levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of Benzyl N-(2-aminoethyl)carbamate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, Benzyl N-(2-aminoethyl)carbamate hydrochloride may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
Benzyl N-(2-aminoethyl)carbamate hydrochloride exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, influencing gene expression and cellular processes.
特性
IUPAC Name |
benzyl N-(2-aminoethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLKQXIAPAAIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507811 | |
| Record name | Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18807-71-1 | |
| Record name | Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

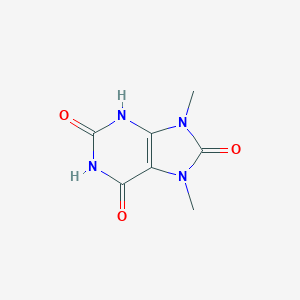
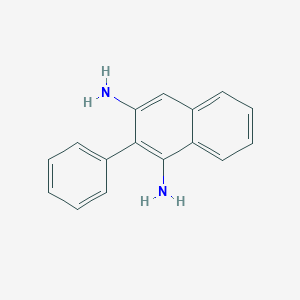
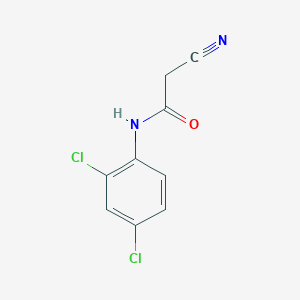
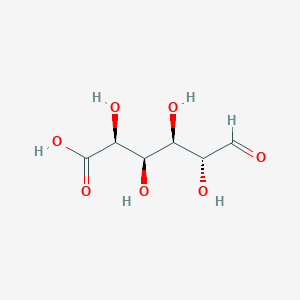
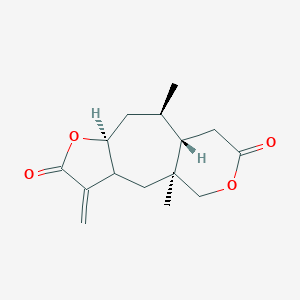
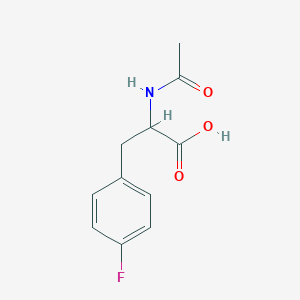
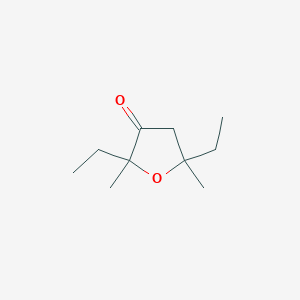
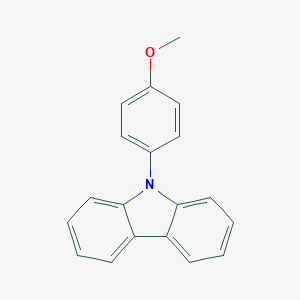

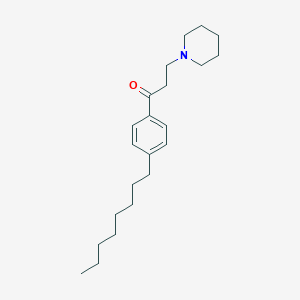
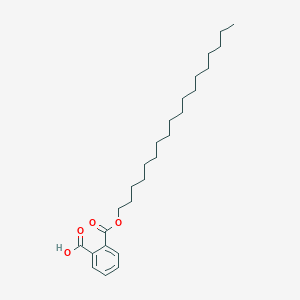
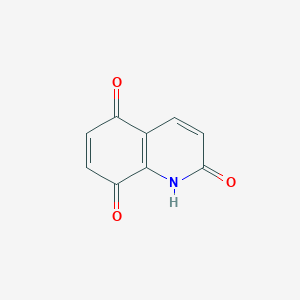
![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)
